molecular formula C9H11ClN2S B14113698 4-(6-Chloropyridin-3-yl)thiomorpholine

4-(6-Chloropyridin-3-yl)thiomorpholine

Cat. No.: B14113698
M. Wt: 214.72 g/mol
InChI Key: VSTKPCPSZAAUEX-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-yl)thiomorpholine is an organic compound with the molecular formula C9H11ClN2S. It is characterized by a thiomorpholine ring attached to a chloropyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Chloropyridin-3-yl)thiomorpholine typically involves the reaction of 6-chloropyridine-3-thiol with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-(6-Chloropyridin-3-yl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

4-(6-Chloropyridin-3-yl)thiomorpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-3-yl)thiomorpholine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

  • 4-(6-Chloropyridin-2-yl)thiomorpholine
  • 4-[(6-Chloropyridin-3-yl)carbonyl]thiomorpholine

Comparison: Compared to similar compounds, 4-(6-Chloropyridin-3-yl)thiomorpholine is unique due to its specific substitution pattern on the pyridine ring. This structural difference can influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11ClN2S

Molecular Weight

214.72 g/mol

IUPAC Name

4-(6-chloropyridin-3-yl)thiomorpholine

InChI

InChI=1S/C9H11ClN2S/c10-9-2-1-8(7-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2

InChI Key

VSTKPCPSZAAUEX-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1C2=CN=C(C=C2)Cl

Origin of Product

United States

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